molecular formula C10H6N2O4S B093764 benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid CAS No. 117-70-4

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid

Katalognummer: B093764
CAS-Nummer: 117-70-4
Molekulargewicht: 250.23 g/mol
InChI-Schlüssel: OIDKWKZBMQUGNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid is a heterocyclic compound that features a naphthalene ring fused with an oxadiazole ring and a sulfonic acid group

Eigenschaften

CAS-Nummer

117-70-4

Molekularformel

C10H6N2O4S

Molekulargewicht

250.23 g/mol

IUPAC-Name

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid

InChI

InChI=1S/C10H6N2O4S/c13-17(14,15)9-5-8-10(16-12-11-8)7-4-2-1-3-6(7)9/h1-5H,(H,13,14,15)

InChI-Schlüssel

OIDKWKZBMQUGNQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O

Andere CAS-Nummern

117-70-4

Synonyme

naphth[2,1-d]-1,2,3-oxadiazole-5-sulphonic acid

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with nitrous acid to form a diazonium salt, which then undergoes cyclization with a suitable reagent to form the oxadiazole ring. The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

Industrial production of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid may involve large-scale sulfonation processes, where the naphthalene derivative is treated with sulfur trioxide or oleum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells may be due to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The compound’s fluorescent properties are attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid is unique due to the presence of the oxadiazole ring and the sulfonic acid group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and solubility characteristics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.